molecular formula C9H18O3S2 B611361 THP-SS-alcohol CAS No. 877864-04-5

THP-SS-alcohol

Cat. No. B611361
M. Wt: 238.36
InChI Key: HUXQKDXLBYDKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THP-SS-alcohol is a chemical compound that contains a thiol (-SH) and a hydroxyl (-OH) functional group, as well as a tetrahydropyran (THP) ring structure . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

THP-SS-alcohol is used in the synthesis of ADCs . The synthesis of THP rings, an important motif in THP-SS-alcohol, has been reviewed and presented in a systematic way . The strategies for THP synthesis are based on typical retrosynthetic disconnections .


Molecular Structure Analysis

The molecular weight of THP-SS-alcohol is 238.37, and its molecular formula is C9H18O3S2 . It contains a THP ring structure, a thiol (-SH), and a hydroxyl (-OH) functional group .


Chemical Reactions Analysis

THP-SS-alcohol is used as a linker in the synthesis of ADCs . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .


Physical And Chemical Properties Analysis

THP-SS-alcohol has a molecular weight of 238.37 and a molecular formula of C9H18O3S2 . More specific physical and chemical properties such as solubility, boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Tetrahydropapaveroline (THP) and Ethanol Consumption

  • McCoy et al. (2003) investigated the role of tetrahydropapaveroline (THP) in alcohol consumption. They found that certain doses of THP significantly increased alcohol intake in rats, suggesting a potential role in the study of alcohol addiction mechanisms (McCoy et al., 2003).

Microwave-Assisted Preparation and Application

  • Namboodiri and Varma (2002) described the microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, which demonstrated an efficient and eco-friendly protection of alcohols as tetrahydropyranyl (THP) ethers (Namboodiri & Varma, 2002).

Electrochemical Determination of Theophylline

  • Killedar et al. (2021) conducted a study on the electrochemical analysis of theophylline (THP) using graphene-nanoclay hybrid electrodes. This study highlights the application of THP in biomedical research, especially in drug quantification and monitoring (Killedar et al., 2021).

Asymmetric Cycloetherification

  • Yoneda et al. (2016) developed a novel asymmetric cycloetherification using chiral phosphoric acid catalysts, producing tetrahydropyrans (THPs) with two stereogenic centers. This method offers efficient routes to synthesize optically active THP derivatives (Yoneda et al., 2016).

Terahertz Radiation Biological Effects

  • Wilmink and Grundt (2011) conducted a critical review of the scientific literature on biological effects associated with terahertz (THz) radiation, which is increasingly used in medical, military, and security applications (Wilmink & Grundt, 2011).

Homeopathic Potencies of Arnica Montana

  • Chirumbolo and Bjorklund (2017) assessed how ethanol-containing Arnica montana homeopathic dilutions change gene expression in THP-1 cell lines, highlighting the role of ethanol in these remedies (Chirumbolo & Bjorklund, 2017).

Tetrahydropyranyl as a Protecting Group

  • Sharma et al. (2017) provided a concise analysis of Tetrahydropyranyl (Thp) as a protecting group in peptide chemistry, illustrating its utility in various synthetic applications (Sharma et al., 2017).

Safety And Hazards

In case of skin contact with THP-SS-alcohol, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .

properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQKDXLBYDKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

THP-SS-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THP-SS-alcohol
Reactant of Route 2
Reactant of Route 2
THP-SS-alcohol
Reactant of Route 3
Reactant of Route 3
THP-SS-alcohol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
THP-SS-alcohol
Reactant of Route 5
Reactant of Route 5
THP-SS-alcohol
Reactant of Route 6
THP-SS-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.